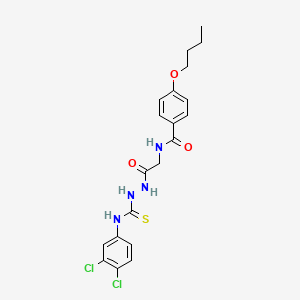

4-butoxy-N-(2-(2-((3,4-dichlorophenyl)carbamothioyl)hydrazinyl)-2-oxoethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-butoxy-N-(2-(2-((3,4-dichlorophenyl)carbamothioyl)hydrazinyl)-2-oxoethyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group .

Molecular Structure Analysis

The molecular formula of this compound is C18H18Cl2N2O2S, with an average mass of 397.319 Da and a monoisotopic mass of 396.046600 Da . The structure likely includes a benzene ring, an amide group, a butoxy group, and a dichlorophenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific information on this compound, it’s difficult to provide a detailed analysis of its physical and chemical properties .Scientific Research Applications

Synthesis and Biological Activities

The chemical compound under discussion is a derivative of thiourea and benzamide, which have been synthesized and evaluated for their antimicrobial properties. The acylthioureas and N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides, similar in structure to the given compound, demonstrated significant antimicrobial activity, particularly against bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus, with noted antibiofilm properties (Limban, Marutescu & Chifiriuc, 2011), (Belz, Ihmaid, Al-Rawi & Petrovski, 2013).

Metal Ion Complexation and Catalysis

Potentiometric Studies and Catalysis

The compound and its related derivatives have been a subject of potentiometric studies, particularly in their interaction with metal ions like Ni(II), Cu(II), and Cd(II), suggesting potential applications in catalysis or as metal ion sensors. The study of complexes formed by similar compounds indicates a specific ordering in stability constants, offering insights into the coordination chemistry and potential applications in catalysis or material science (Thangjam & Rajkumari, 2010), (Gunasekaran, 2018).

Material Science and Photophysics

Synthesis and Characterization for Material Applications

The structural characterization and synthesis of benzamide derivatives, including their thermal decomposition properties, provide a foundation for exploring these compounds in material science, possibly in the design of novel materials or in the study of material degradation processes (Uchida, Kobayashi & Kozuka, 1981), (Hsiao, Yang & Chen, 2000).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-butoxy-N-[2-[2-[(3,4-dichlorophenyl)carbamothioyl]hydrazinyl]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22Cl2N4O3S/c1-2-3-10-29-15-7-4-13(5-8-15)19(28)23-12-18(27)25-26-20(30)24-14-6-9-16(21)17(22)11-14/h4-9,11H,2-3,10,12H2,1H3,(H,23,28)(H,25,27)(H2,24,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXJSIHFTQZSDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC(=O)NNC(=S)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22Cl2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2638096.png)

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]furan-2-carboxamide](/img/structure/B2638102.png)

![N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2638107.png)

![2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B2638110.png)

![2-[3-(Pyrrolidine-1-carbonyl)phenoxy]pyridine](/img/structure/B2638115.png)